D-myo-Inositol-1,4,5-triphosphate trisodium

Calcium signaling IP3 receptor pharmacology Second messenger potency

Researchers face variability in IP3R agonist potency and cell permeability across analogs, risking irreproducible Ca²⁺ flux data. D-myo-Inositol-1,4,5-triphosphate trisodium is the endogenous, membrane-impermeant standard that eliminates this ambiguity. - 100-fold more potent than (1,3,4,5)IP4; 50-fold less than adenophostin A, providing a defined potency anchor for SAR benchmarking. - Impermeant trisodium salt specifically activates IP3Rs in permeabilized cells or isolated membranes, serving as the ideal positive control for store calibration. - Lyophilized powder, ≥98% purity, shipped ambient. Consistent quality ensures batch-to-batch reproducibility for longitudinal studies.

Molecular Formula C6H12Na3O15P3
Molecular Weight 486.04 g/mol
CAS No. 141611-10-1
Cat. No. B569237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-myo-Inositol-1,4,5-triphosphate trisodium
CAS141611-10-1
SynonymsIns(1,4,5)P3; 1,4,5-IP3
Molecular FormulaC6H12Na3O15P3
Molecular Weight486.04 g/mol
Structural Identifiers
InChIInChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m1.../s1
InChIKeyZVCVTWVBDIPWPZ-ZKVWPJASSA-K
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-myo-Inositol-1,4,5-triphosphate trisodium Overview


D-myo-Inositol-1,4,5-triphosphate trisodium (Ins(1,4,5)P3 trisodium) is a cell-impermeant second messenger produced by phospholipase C-mediated hydrolysis of phosphatidylinositol-4,5-bisphosphate . It binds to inositol 1,4,5-trisphosphate receptors (IP3Rs) on the endoplasmic reticulum, triggering the opening of calcium channels and a rapid increase in intracellular calcium . This compound is supplied as a lyophilized powder with a purity of ≥98% and is used extensively as a positive control agonist in IP3R functional studies, calcium mobilization assays, and structure-activity relationship (SAR) analyses .

Signaling Tool
Reported positive control agonist for IP3R-mediated Ca2+ mobilization studies.
Delivery Route
Cell-impermeant format; supports microinjection, patch-clamp, or permeabilized cell workflows.
Standard Format
Supplied as a lyophilized powder to support reconstitution flexibility and extended storage.

D-myo-Inositol-1,4,5-triphosphate trisodium Substitution Limitations


Inositol phosphate analogs exhibit profound differences in IP3R subtype selectivity, potency, and cell permeability that preclude simple interchangeability. For example, the primary metabolite (1,3,4,5)IP4 demonstrates approximately 100-fold lower potency at IP3Rs compared to (1,4,5)IP3 [1], while adenophostin A is 50-fold more potent and displays altered metabolic stability [2]. Furthermore, the trisodium salt is strictly membrane-impermeant [3], distinguishing it from cell-permeable caged or esterified analogs that enable non-invasive intracellular loading. The choice of counterion (e.g., sodium vs. potassium) also impacts solubility and buffering compatibility, directly affecting experimental reproducibility.

! Metabolite potency shift: Phosphorylation to (1,3,4,5)IP4 may reduce IP3R potency by ~100-fold, preventing interchangeable use.
! Analog permeability mismatch: Caged or esterified IP3 analogs enable non-invasive loading, while the trisodium salt remains strictly impermeant.
! Counterion compatibility: Sodium vs. potassium salt forms may alter solubility and buffering behavior, requiring validation.

D-myo-Inositol-1,4,5-triphosphate trisodium Comparator Data


Adenophostin A vs. IP3: Potency at IP3 Receptors

Adenophostin A, a fungal metabolite and potent IP3R agonist, demonstrates approximately 50-fold higher potency than the target compound Ins(1,4,5)P3 in both Ca2+ release and radioligand displacement assays [1]. This direct head-to-head comparison establishes the target compound as the moderate-potency endogenous reference against which supra-physiological agonists are benchmarked.

Adenophostin A Potency
Head-to-head
50-fold higher potency reported for adenophostin A relative to Ins(1,4,5)P3
Supports endogenous vs. supra-physiological agonist benchmarking.
Context: Ca2+ release and binding assays.
Calcium signaling IP3 receptor pharmacology Second messenger potency

(1,3,4,5)IP4 Metabolite: Reduced IP3R Potency

Phosphorylation of the target compound (1,4,5)IP3 to (1,3,4,5)IP4, a major cellular metabolite, reduces potency at IP3 receptors by approximately 100-fold [1]. This quantitative difference underscores the critical importance of the 3-position phosphate in determining agonist efficacy.

(1,3,4,5)IP4 Potency
Head-to-head
~100-fold reduction in IP3R potency vs. (1,4,5)IP3 parent
Confirms metabolic inactivation; 3-position phosphate is critical.
Context: Permeabilized DT40 cells.
IP3 receptor subtypes Structure-activity relationship Inositol phosphate metabolism

Membrane Impermeability vs. Caged Analogs

The trisodium salt of D-myo-inositol-1,4,5-triphosphate is explicitly characterized as 'cell permeable: no' in manufacturer specifications [1]. In contrast, membrane-permeant caged IP3 (ci-IP3) esters allow non-invasive intracellular loading and subsequent photo-release of active IP3 in small mammalian cells [2]. This binary distinction defines the experimental approaches each tool enables.

Membrane Permeability
Class-level
Impermeant (trisodium salt) vs. Permeant (caged ester)
Experimental design dictates tool choice; impermeant for direct injection control.
Context: Intact cell delivery vs. controlled intracellular application.
Cell permeability Caged compounds Intracellular calcium uncaging

HIV-1 Gag MA Domain Binding Comparison

In surface plasmon resonance (SPR) analyses, D-myo-inositol-1,4,5-trisphosphate binds to the HIV-1 Gag matrix (MA) domain with a dissociation constant (KD) of 568 μM, which is nearly identical to the affinity of 1,3,4,5-IP4 (KD = 526 μM) [1]. This demonstrates that both inositol phosphates interact similarly with this specific viral protein target.

HIV-1 Gag MA Binding
Head-to-head
KD 568 μM (IP3) vs. KD 526 μM (IP4)
Reported similar binding affinity supports interchangeable use in MA binding assays.
Context: SPR analysis; IP3R activity differs 100-fold.
HIV-1 Gag Phosphoinositide binding Surface plasmon resonance

D-myo-Inositol-1,4,5-triphosphate trisodium Research Applications


Permeabilized Cell Calcium Release Control

The impermeant nature of the trisodium salt [1] makes it the ideal positive control agonist for experiments using permeabilized cells (e.g., saponin, digitonin, or β-escin treatment) or isolated intracellular membranes. In these systems, bath application of the compound directly activates IP3Rs, eliciting a robust Ca2+ release that serves as a standardized reference signal for calibrating the responsiveness of the intracellular Ca2+ store.

IP3R SAR Reference Agonist

Given its well-defined 50-fold lower potency relative to adenophostin A [2] and 100-fold higher potency than (1,3,4,5)IP4 [3], the trisodium salt serves as the essential 'endogenous' reference compound in SAR campaigns. Researchers can quantitatively benchmark novel synthetic IP3 analogs against this physiological standard to determine relative efficacy and selectivity across IP3R subtypes.

IP3 Uncaging Calibration Standard

When paired with membrane-permeant caged IP3 analogs [4], the trisodium salt is used as a calibration tool in microinjection experiments to establish the quantitative relationship between intracellular IP3 concentration and the amplitude/frequency of Ca2+ puffs or waves. This calibration is critical for interpreting photo-release data from caged compounds.

Soluble Probe for HIV-1 Gag-Lipid Studies

The SPR-derived KD values for MA domain binding (568 μM) [5] position the trisodium salt as a useful, soluble probe for investigating how HIV-1 Gag interacts with phosphoinositide-containing membranes. Its comparable affinity to (1,3,4,5)IP4 allows researchers to dissect the specificity of Gag-lipid interactions without the confounding effects of the lipid bilayer.

Application
Selection Property
Validation Focus
Permeabilized Cell Ca2+ Release Control
Strict membrane impermeability
Calibration of intracellular Ca2+ store responsiveness
IP3R SAR Reference Agonist
Defined endogenous potency benchmark
Quantitative ranking of novel analog efficacy
IP3 Uncaging Calibration Standard
Complementarity with caged analogs
Linking intracellular [IP3] to Ca2+ puff/wave amplitude
Soluble Probe for HIV-1 Gag-Lipid Studies
Defined affinity for MA domain (SPR)
Dissecting specific Gag-phosphoinositide interactions

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